(4-Methoxy-3-propoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

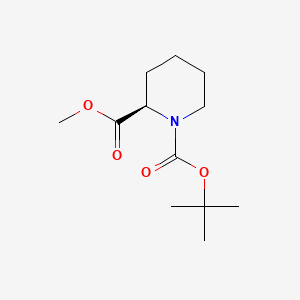

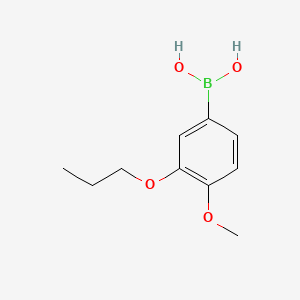

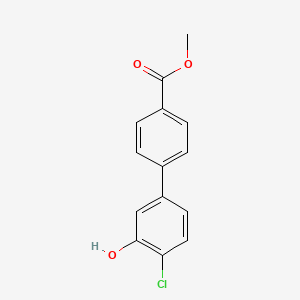

“(4-Methoxy-3-propoxyphenyl)boronic acid” is a type of boronic acid . It is used in laboratory chemicals and for the synthesis of substances . The molecular formula of this compound is C10H15BO4 and its molecular weight is 210.036 .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “(4-Methoxy-3-propoxyphenyl)boronic acid” can be represented by the formula C10H15BO4 . The structure includes a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and propoxy groups .Chemical Reactions Analysis

Boronic acids, including “(4-Methoxy-3-propoxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming reaction .Applications De Recherche Scientifique

-

- Application Summary : Borophene, an allotropic form of boron, has excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, and metallic nature. Due to these outstanding properties, borophene is used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .

- Methods of Application : The review presents a summary of the different synthesis methods of borophene nanomaterials and describes their potential applications in biosensing .

- Results or Outcomes : Borophene has a high electroactive surface area, an anisotropic nature, high electron mobility, controlled optical properties, thin-film deposition, and the possibility to generate surface functionalities .

-

Protodeboronation of Pinacol Boronic Esters

- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods of Application : The study reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : The results of this study are not specified in the abstract .

-

Boronic Acid-Containing Hydrogels

- Application Summary : Boronic acid-containing hydrogels are intelligent materials that exhibit properties such as glucose-sensitivity, reversibility, and self-healing. These materials have found important applications in many areas, especially in biomedical areas .

- Methods of Application : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels, and layer-by-layer self-assembled films, are reviewed .

- Results or Outcomes : These hydrogels have been used in the design of various glucose sensors and self-regulated insulin delivery devices .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed. This study reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Methods of Application : The study reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .

- Results or Outcomes : The results of this study are not specified in the abstract .

-

- Application Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds. It involves the reaction of an organoboron compound with an organic halide in the presence of a base .

- Methods of Application : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

- Results or Outcomes : These features contribute to the practical up-scaling of the reaction .

-

Boronic Acid in Drug Delivery Systems

- Application Summary : Boronic acid-containing polymers have been extensively studied for their use in drug delivery systems. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with diols, have been exploited to develop responsive drug delivery systems .

- Methods of Application : The drug is typically conjugated to the boronic acid-containing polymer through a diol linkage. The drug is then released in response to specific stimuli, such as changes in pH or the presence of certain biomolecules .

- Results or Outcomes : These drug delivery systems have shown promise in preclinical studies, demonstrating controlled drug release and improved therapeutic efficacy .

-

Boronic Acid in Cancer Therapeutics

- Application Summary : Boronic acids have been used in the development of novel cancer therapeutics. For example, bortezomib, a boronic acid-based proteasome inhibitor, is used in the treatment of multiple myeloma .

- Methods of Application : Bortezomib inhibits the proteasome, a complex that degrades unneeded or damaged proteins within cells. This inhibition leads to the accumulation of these proteins, causing cell death .

- Results or Outcomes : Bortezomib has been shown to be effective in treating multiple myeloma, improving patient survival rates .

-

Boronic Acid in Organic Synthesis

- Application Summary : Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

- Methods of Application : In a Suzuki-Miyaura coupling, a boronic acid reacts with an organic halide in the presence of a palladium catalyst and a base .

- Results or Outcomes : The Suzuki-Miyaura coupling is a powerful tool in organic synthesis, allowing for the formation of complex organic structures from simpler building blocks .

Safety And Hazards

Propriétés

IUPAC Name |

(4-methoxy-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7,12-13H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVBHBWAIOOUAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681576 |

Source

|

| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-3-propoxyphenyl)boronic acid | |

CAS RN |

150145-31-6 |

Source

|

| Record name | (4-Methoxy-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B598812.png)

![Thiazolo[5,4-b]pyridin-2-ylmethanamine](/img/structure/B598814.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate](/img/structure/B598824.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)